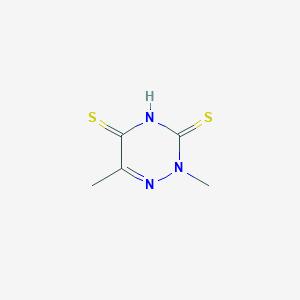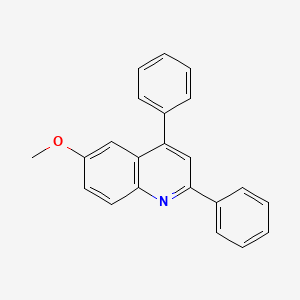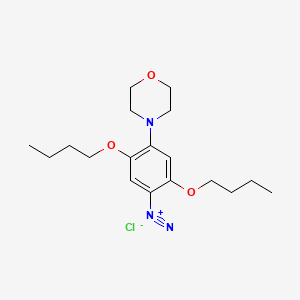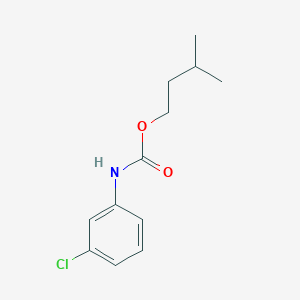
N-(4-Amino-2,5-dichlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Amino-2,5-dichlorophenyl)acetamide is an organic compound with the molecular formula C8H8Cl2N2O It is characterized by the presence of an acetamide group attached to a dichlorinated phenyl ring with an amino substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(4-Amino-2,5-dichlorophenyl)acetamide can be synthesized through the reaction of 2,5-dichloroaniline with acetic anhydride. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the acetamide derivative .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The process would include steps for purification and isolation of the product to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Amino-2,5-dichlorophenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted phenylacetamides.
Applications De Recherche Scientifique
N-(4-Amino-2,5-dichlorophenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(4-Amino-2,5-dichlorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Amino-4,5-dichlorophenyl)acetamide
- N-(4-Aminophenyl)acetamide
- N-(2,4-Dichlorophenyl)acetamide
Uniqueness
N-(4-Amino-2,5-dichlorophenyl)acetamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
6392-96-7 |
|---|---|
Formule moléculaire |
C8H8Cl2N2O |
Poids moléculaire |
219.06 g/mol |
Nom IUPAC |
N-(4-amino-2,5-dichlorophenyl)acetamide |
InChI |
InChI=1S/C8H8Cl2N2O/c1-4(13)12-8-3-5(9)7(11)2-6(8)10/h2-3H,11H2,1H3,(H,12,13) |
Clé InChI |
ROKKABNPZRSHHY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C=C(C(=C1)Cl)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Ethoxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14732227.png)




![Methyl 2-{[(4-chloro-2-methylphenoxy)acetyl]oxy}propanoate](/img/structure/B14732269.png)


![(2Z)-2-[(5E)-5-(2-Carbamoylhydrazinylidene)hexan-2-ylidene]hydrazine-1-carboxamide](/img/structure/B14732281.png)
![ethyl (3Z)-3-[(4-nitrophenyl)sulfonylhydrazinylidene]butanoate](/img/structure/B14732285.png)



